![molecular formula C16H34S B12579662 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane CAS No. 201731-72-8](/img/structure/B12579662.png)
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfanyl group attached to an octane chain, with a 2,4,4-trimethylpentan-2-yl substituent. Its molecular structure contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
The synthesis of 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane typically involves the reaction of 2,4,4-trimethylpentan-2-thiol with an octyl halide under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and higher yields. These methods often incorporate advanced purification techniques, such as distillation or chromatography, to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism by which 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with active sites, altering the function of the target molecule. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane include:
1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]ethane-1-thione: Shares a similar sulfanyl group but with different substituents.
2,4,4-Trimethylpentane: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
Octane derivatives: Various octane-based compounds with different functional groups, offering a range of chemical behaviors.
Propriétés
Numéro CAS |
201731-72-8 |
|---|---|
Formule moléculaire |
C16H34S |
Poids moléculaire |
258.5 g/mol |
Nom IUPAC |
1-(2,4,4-trimethylpentan-2-ylsulfanyl)octane |
InChI |
InChI=1S/C16H34S/c1-7-8-9-10-11-12-13-17-16(5,6)14-15(2,3)4/h7-14H2,1-6H3 |
Clé InChI |
UNJCXBVOTZVNNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



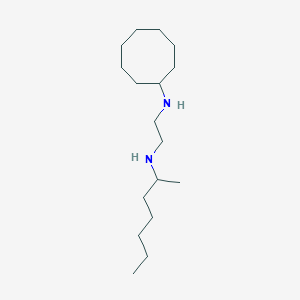
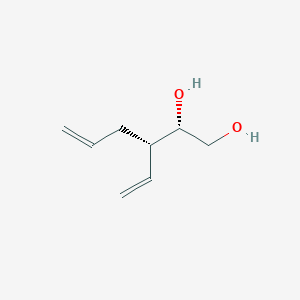
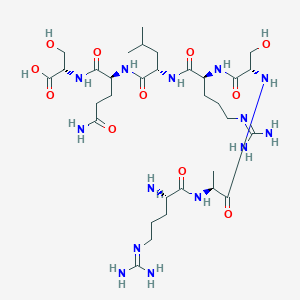
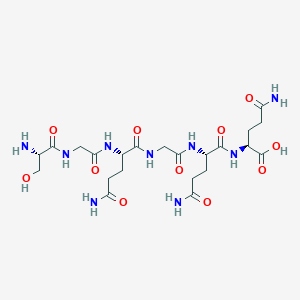

![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
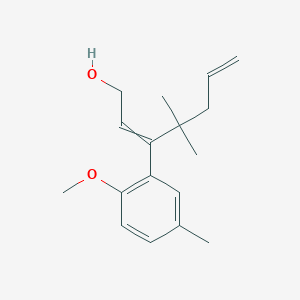
![(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine](/img/structure/B12579632.png)
![1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone](/img/structure/B12579638.png)
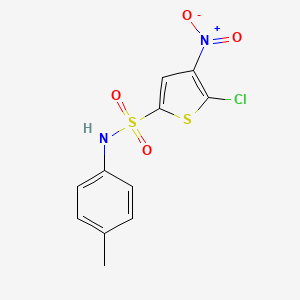
![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)

![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)
